molecular formula C8H6BrClO2 B14072155 7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine

7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B14072155
M. Wt: 249.49 g/mol
InChI Key: GZWBCDAQKRFCHA-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of bromine and chlorine atoms attached to a dihydrobenzo[b][1,4]dioxine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination and chlorination of a dihydrobenzo[b][1,4]dioxine precursor. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the benzodioxine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
  • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
  • 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide

Uniqueness

The combination of these halogens can lead to distinct properties and activities that are not observed in compounds with only one halogen substituent .

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

7-bromo-5-chloro-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C8H6BrClO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2

InChI Key

GZWBCDAQKRFCHA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)Br

Origin of Product

United States

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